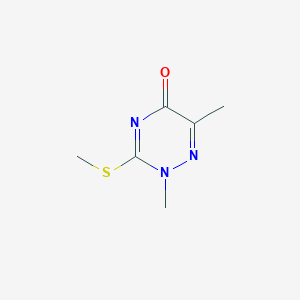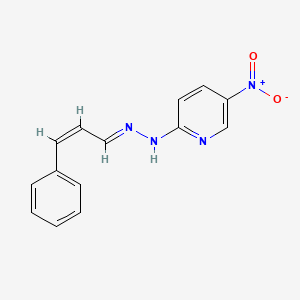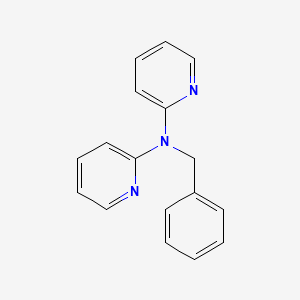
N-benzyl-N-(pyridin-2-yl)pyridin-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-benzyl-N-(pyridin-2-yl)pyridin-2-amine is an organic compound that belongs to the class of aminopyridines. This compound is characterized by the presence of two pyridine rings and a benzyl group attached to the nitrogen atom. Aminopyridines are known for their significant biological and therapeutic value, making them important in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-N-(pyridin-2-yl)pyridin-2-amine typically involves the reaction of 2-aminopyridine with benzyl halides under basic conditions. One common method is the nucleophilic substitution reaction where 2-aminopyridine reacts with benzyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is usually carried out in an organic solvent like toluene or ethanol at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to enhance efficiency and yield. The use of microwave-assisted synthesis can also be employed to reduce reaction times and improve product purity. Additionally, the implementation of green chemistry principles, such as solvent-free reactions and the use of recyclable catalysts, can be considered to make the process more environmentally friendly.
Analyse Des Réactions Chimiques
Types of Reactions
N-benzyl-N-(pyridin-2-yl)pyridin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to obtain reduced derivatives.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions using appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid as a solvent.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol as a solvent.
Substitution: Benzyl chloride, sodium hydroxide, toluene as a solvent.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Reduced derivatives with hydrogenated pyridine rings.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
N-benzyl-N-(pyridin-2-yl)pyridin-2-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its therapeutic potential in treating various diseases due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of N-benzyl-N-(pyridin-2-yl)pyridin-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(pyridin-2-yl)amides: These compounds share the pyridine ring structure and exhibit similar biological activities.
3-bromoimidazo[1,2-a]pyridines: These compounds also contain pyridine rings and are known for their medicinal applications.
Uniqueness
N-benzyl-N-(pyridin-2-yl)pyridin-2-amine is unique due to the presence of both benzyl and pyridine groups, which confer distinct chemical and biological properties
Propriétés
Numéro CAS |
26422-90-2 |
|---|---|
Formule moléculaire |
C17H15N3 |
Poids moléculaire |
261.32 g/mol |
Nom IUPAC |
N-benzyl-N-pyridin-2-ylpyridin-2-amine |
InChI |
InChI=1S/C17H15N3/c1-2-8-15(9-3-1)14-20(16-10-4-6-12-18-16)17-11-5-7-13-19-17/h1-13H,14H2 |
Clé InChI |
ILSNYJBZMLHITI-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CN(C2=CC=CC=N2)C3=CC=CC=N3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


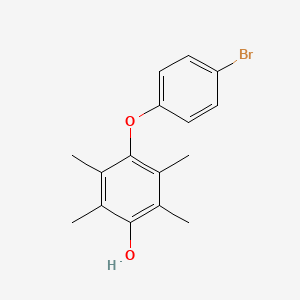
![Ethyl 3-{4-[(1e)-3-(butan-2-yl)-3-methyltriaz-1-en-1-yl]phenyl}propanoate](/img/structure/B14689444.png)
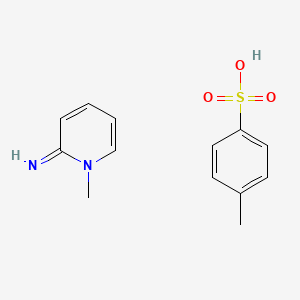
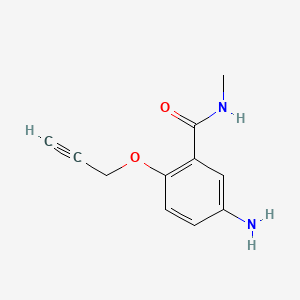
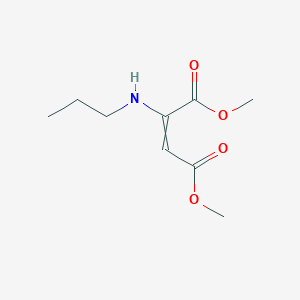
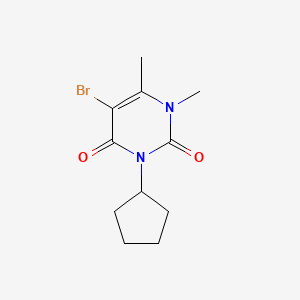

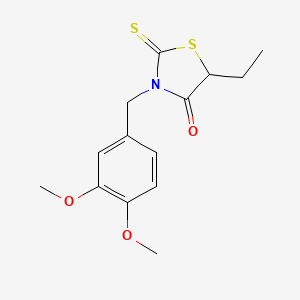

![2'-Phenylspiro[fluorene-9,1'-isoindol]-3'(2'h)-one](/img/structure/B14689495.png)
